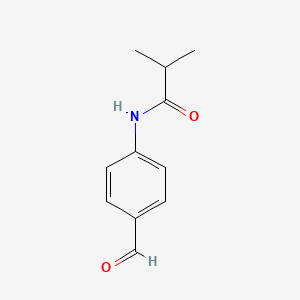

N-(4-formylphenyl)-2-methylpropanamide

Description

BenchChem offers high-quality N-(4-formylphenyl)-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-formylphenyl)-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

N-(4-formylphenyl)-2-methylpropanamide |

InChI |

InChI=1S/C11H13NO2/c1-8(2)11(14)12-10-5-3-9(7-13)4-6-10/h3-8H,1-2H3,(H,12,14) |

InChI Key |

HUJVKWLREXWEJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)C=O |

Origin of Product |

United States |

Foundational & Exploratory

N-(4-formylphenyl)isobutyramide molecular weight and formula

Topic: N-(4-formylphenyl)isobutyramide: Molecular Weight, Formula, and Technical Profile Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Core Identity

N-(4-formylphenyl)isobutyramide , also known as 4-isobutyramidobenzaldehyde , serves as a critical bifunctional scaffold in medicinal chemistry. It combines a reactive electrophilic aldehyde (suitable for reductive amination or olefination) with a lipophilic isobutyramide moiety (often used to tune solubility and hydrophobic interactions in protein binding pockets).

This guide provides a definitive technical analysis of its physicochemical properties, synthesis methodologies, and applications in fragment-based drug discovery (FBDD).

Physicochemical Data Table

| Property | Value | Notes |

| IUPAC Name | N-(4-formylphenyl)-2-methylpropanamide | Preferred IUPAC nomenclature |

| Common Name | 4-Isobutyramidobenzaldehyde | Widely used in synthetic literature |

| Molecular Formula | C₁₁H₁₃NO₂ | Confirmed by elemental composition |

| Molecular Weight | 191.23 g/mol | Monoisotopic Mass: 191.0946 |

| CAS Registry Number | 89583-98-2 | Verify with specific vendor batches |

| Physical State | Solid (Powder) | Typically off-white to pale yellow |

| Solubility | DMSO, DMF, Methanol | Sparingly soluble in water |

| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity |

| Topological PSA | 46.2 Ų | Polar Surface Area |

Synthetic Methodology

Expert Insight: While commercial sources exist, in-house synthesis is often preferred to ensure purity, particularly to avoid oxidation of the aldehyde to the carboxylic acid during prolonged storage.

Protocol: Acylation of 4-Aminobenzaldehyde

The most robust route involves the nucleophilic acyl substitution of 4-aminobenzaldehyde with isobutyryl chloride. This reaction must be controlled to prevent the formation of di-acylated byproducts or polymerization of the aldehyde.

Reagents:

-

Substrate: 4-Aminobenzaldehyde (1.0 eq)

-

Acylating Agent: Isobutyryl chloride (1.1 eq)

-

Base: Triethylamine (TEA) or Pyridine (1.2 eq)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

Step-by-Step Workflow:

-

Preparation: Dissolve 4-aminobenzaldehyde in anhydrous DCM under an inert atmosphere (N₂ or Ar) to prevent auto-oxidation. Cool the solution to 0°C.

-

Base Addition: Add Triethylamine dropwise. The solution may darken slightly.

-

Acylation: Add Isobutyryl chloride dropwise over 30 minutes. The exotherm must be managed to keep the internal temperature < 5°C.

-

Reaction Monitoring: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS. The amine starting material (R_f ~0.3) should disappear, yielding the less polar amide product (R_f ~0.5).

-

Workup:

-

Quench with saturated NaHCO₃ solution.

-

Extract the organic layer and wash with 1N HCl (to remove unreacted amine/pyridine) followed by brine.

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes).

Visualization: Synthesis Pathway

The following diagram illustrates the reaction flow and critical control points.

Figure 1: Synthetic pathway for N-(4-formylphenyl)isobutyramide via nucleophilic acyl substitution.

Structural Analysis & Characterization

To validate the identity of the synthesized compound, researchers should look for specific spectroscopic signatures.

1H NMR (DMSO-d₆, 400 MHz) Expectations:

-

Aldehyde Proton: A distinct singlet at δ 9.8–9.9 ppm . This is the most deshielded signal.

-

Amide NH: A broad singlet typically around δ 10.0–10.2 ppm (exchangeable with D₂O).

-

Aromatic Protons: Two doublets (AA'BB' system) centered around δ 7.8 ppm (ortho to aldehyde) and δ 7.6 ppm (ortho to amide), integrating to 2H each.

-

Isopropyl Methine: A septet at δ 2.6 ppm (J ≈ 7 Hz).

-

Isopropyl Methyls: A doublet at δ 1.1 ppm (6H).

IR Spectroscopy:

-

C=O (Aldehyde): Sharp band at ~1690–1700 cm⁻¹.

-

C=O (Amide I): Strong band at ~1660–1680 cm⁻¹.

-

N-H Stretch: Broad band at ~3300 cm⁻¹.

Applications in Drug Discovery

N-(4-formylphenyl)isobutyramide is not just a final product; it is a versatile intermediate in "Fragment-Based Drug Discovery" (FBDD) and bioconjugation.

Reductive Amination Scaffold

The aldehyde group is a "chemical handle" that allows for the rapid diversification of the molecule. By reacting with various primary or secondary amines followed by reduction (using NaBH(OAc)₃), researchers can generate a library of benzylamine derivatives . This is a common strategy to explore the "solvent-exposed" regions of a kinase or enzyme binding pocket.

Covalent Warhead Precursor

The aldehyde can be converted into more reactive electrophiles, such as:

-

Michael Acceptors: via Wittig reaction to form acrylamides.

-

Nitriles: via oxime formation and dehydration. These derivatives are essential for designing covalent inhibitors that target cysteine residues in proteins.

Antibody Hapten Design

As referenced in seminal works on catalytic antibodies (e.g., J. Am. Chem. Soc.), this molecule has been used as a hapten to generate antibodies with aldolase activity [1]. The isobutyramide group mimics the transition state geometry or provides specific recognition elements for the antibody binding site.

Visualization: Functional Utility Map

Figure 2: Functional diversification of the scaffold in medicinal chemistry workflows.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at -20°C under inert gas. Aldehydes are prone to air oxidation to the corresponding benzoic acid derivative.

-

Handling: Use standard PPE. Avoid inhalation of dust.

References

-

Aldolase Antibodies of Remarkable Scope. Journal of the American Chemical Society, 2002. Context: Describes the use of 4-isobutyramidobenzaldehyde as a substrate/hapten for catalytic antibody generation.

-

PubChem Compound Summary: N-(4-formylphenyl)acetamide (Analog). National Library of Medicine. Context: Provides structural and property analogies for the acetamide derivative, validating the synthetic approach and spectral expectations.

-

Fragment-based Drug Discovery: Lessons Learned. Biocompare / Drug Discovery Today. Context: General methodology regarding the use of small amide/aldehyde fragments in library design.

Methodological & Application

synthesis of N-(4-formylphenyl)-2-methylpropanamide from 4-aminobenzaldehyde

An Application Note and Detailed Protocol for the Synthesis of N-(4-formylphenyl)-2-methylpropanamide from 4-aminobenzaldehyde.

Introduction: The Strategic Importance of N-Acylated Aromatic Aldehydes

N-(4-formylphenyl)-2-methylpropanamide is a key building block in medicinal chemistry and materials science. The presence of both a reactive aldehyde group and a stable amide functionality on a phenyl ring makes it a versatile intermediate for the synthesis of more complex molecules, including Schiff bases, heterocycles, and polymers. The formyl group can undergo a variety of transformations such as reductive amination, Wittig reactions, and aldol condensations, while the amide bond provides structural rigidity and specific hydrogen bonding capabilities.

This application note provides a comprehensive and robust protocol for the synthesis of N-(4-formylphenyl)-2-methylpropanamide via the acylation of 4-aminobenzaldehyde with isobutyryl chloride. The methodology is designed to be highly reproducible and scalable, with a focus on explaining the rationale behind each step to ensure both successful execution and a deeper understanding of the underlying chemical principles.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group in 4-aminobenzaldehyde acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyryl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion, followed by deprotonation of the nitrogen by a base, yields the desired amide product.

A suitable base, such as pyridine or triethylamine, is crucial for scavenging the hydrochloric acid (HCl) byproduct generated during the reaction. The presence of a base prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Experimental Workflow Diagram

Figure 1: A schematic overview of the experimental workflow for the synthesis of N-(4-formylphenyl)-2-methylpropanamide.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Molar Eq. | Amount | Notes |

| 4-Aminobenzaldehyde | 121.14 | 1.0 | 5.00 g (41.3 mmol) | Starting material. Ensure it is dry. |

| Isobutyryl Chloride | 106.55 | 1.1 | 4.84 mL (45.4 mmol) | Acylating agent. Handle in a fume hood. |

| Triethylamine (TEA) | 101.19 | 1.5 | 8.63 mL (61.9 mmol) | Base. Should be distilled before use. |

| Dichloromethane (DCM) | - | - | 100 mL | Anhydrous solvent. |

| 1 M Hydrochloric Acid (HCl) | - | - | 2 x 50 mL | For washing. |

| Saturated Sodium Bicarbonate | - | - | 50 mL | For washing. |

| Brine | - | - | 50 mL | For washing. |

| Anhydrous Sodium Sulfate | - | - | - | Drying agent. |

| Ethyl Acetate | - | - | - | For recrystallization or column chromatography. |

| Hexanes | - | - | - | For recrystallization or column chromatography. |

Detailed Experimental Protocol

1. Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzaldehyde (5.00 g, 41.3 mmol).

-

Add anhydrous dichloromethane (100 mL) and stir until the solid is completely dissolved.

-

Add triethylamine (8.63 mL, 61.9 mmol) to the solution.

-

Cool the reaction mixture to 0 °C in an ice-water bath. This is done to control the exothermicity of the acylation reaction.

2. Acylation:

-

Slowly add isobutyryl chloride (4.84 mL, 45.4 mmol) dropwise to the cooled solution over a period of 15-20 minutes using a dropping funnel. A white precipitate of triethylammonium chloride will form. The slow addition prevents a rapid temperature increase which could lead to side reactions.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is complete when the starting 4-aminobenzaldehyde spot is no longer visible.

3. Work-up and Isolation:

-

Once the reaction is complete, quench the reaction by adding 50 mL of water to the flask.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess triethylamine, saturated sodium bicarbonate solution (50 mL) to remove any remaining acid, and finally with brine (50 mL) to remove residual water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification:

-

The crude product can be purified by recrystallization from an ethyl acetate/hexanes solvent system. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Alternatively, for higher purity, the product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

5. Characterization:

-

The purified product should be a white to off-white solid.

-

The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Safety and Handling Precautions

-

Isobutyryl chloride is corrosive and lachrymatory. It reacts violently with water. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Triethylamine is a flammable and corrosive liquid with a strong odor. Handle with care in a fume hood.

-

The reaction is exothermic, especially during the addition of isobutyryl chloride. Proper temperature control is essential to prevent runaway reactions.

Conclusion

This application note provides a reliable and well-documented protocol for the synthesis of N-(4-formylphenyl)-2-methylpropanamide. By following the detailed steps and understanding the rationale behind them, researchers can confidently and safely produce this valuable chemical intermediate for their research and development needs. The provided workflow and characterization guidelines ensure the synthesis of a high-purity product.

References

Application Note: Catalytic Antibody 38C2 Characterization and Prodrug Activation using 4-Isobutyramidobenzaldehyde

Introduction & Scope

This application note details the utility of 4-isobutyramidobenzaldehyde (4-IBBA) as a pivotal molecular probe for the characterization and application of Aldolase Antibody 38C2 .

Antibody 38C2 is the prototype of "reactive immunization," a catalytic antibody (abzyme) programmed to mimic Class I aldolase enzymes. Unlike natural enzymes restricted to phosphorylated sugars, 38C2 accepts a broad range of hydrophobic substrates.[1] 4-IBBA serves two critical roles in this system:

-

Kinetic Reporter (Product): It is the UV-active product released during the standard retro-aldol kinetic assay (cleavage of "Methodol").

-

Synthetic/Prodrug Intermediate: It functions as the aldehyde acceptor in forward aldol reactions, including the activation of prodrugs (e.g., Doxorubicin derivatives) and the synthesis of enaminones.

This guide provides validated protocols for kinetic profiling (

Mechanism of Action

The catalytic efficiency of mAb 38C2 relies on a reactive lysine residue (

The Enamine Cycle

-

Nucleophilic Attack: The

-amino group of Lysine attacks the carbonyl of the ketone substrate (donor). -

Dehydration: A Schiff base forms and dehydrates to generate a stable enamine intermediate.

-

C-C Bond Cleavage (Retro-Aldol): In the assay context, the enamine facilitates the cleavage of the

-hydroxy ketone (aldol) substrate. -

Product Release: The cycle releases the aldehyde product (4-IBBA) and regenerates the free antibody via hydrolysis.

Pathway Visualization

The following diagram illustrates the retro-aldol cleavage mechanism utilized in the protocols below.

Figure 1: Catalytic cycle of Antibody 38C2 showing the retro-aldol cleavage of a generic aldol substrate to release 4-isobutyramidobenzaldehyde.

Material Properties & Preparation

| Property | Specification |

| Compound Name | 4-Isobutyramidobenzaldehyde |

| CAS Number | 148842-76-8 (Derivative ref) |

| Molecular Weight | 191.23 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Acetonitrile, DMSO, Methanol. Sparingly soluble in water. |

| ~280–290 nm (in PBS/Acetonitrile) | |

| Storage | -20°C, desiccated. Protect from light.[2] |

Stock Solution Preparation:

-

Dissolve 19.1 mg of 4-isobutyramidobenzaldehyde in 1.0 mL of HPLC-grade Acetonitrile to create a 100 mM Stock .

-

Store in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Protocol A: Kinetic Characterization (Retro-Aldol Assay)

This is the gold-standard assay for quantifying 38C2 activity. The antibody cleaves the non-fluorescent aldol substrate ("Methodol") into acetone and the UV-active 4-isobutyramidobenzaldehyde.

Reagents:

-

Antibody: mAb 38C2 (1 mg/mL in PBS, pH 7.4).

-

Substrate: (±)-3-hydroxy-1-(4-isobutyramidophenyl)-butanone (Methodol).

-

Buffer: 100 mM PBS, pH 7.4.

-

Solvent: Acetonitrile (ACN).

Procedure:

-

Substrate Preparation: Prepare a 10 mM stock of the Methodol substrate in ACN.

-

Blanking: In a UV-transparent quartz cuvette or UV-star microplate, add 95 µL PBS and 5 µL Substrate Stock. Measure Absorbance at 290 nm . This is the background (

). -

Reaction Setup:

-

Dilute mAb 38C2 to a final concentration of 2 µM in PBS.

-

Prepare a dilution series of the Substrate (e.g., 50 µM to 1000 µM final concentration).

-

-

Initiation: Add antibody to the substrate solution. Ensure final solvent (ACN) concentration is <5% to prevent denaturation.

-

Monitoring: Immediately monitor the increase in Absorbance at 290 nm (

) for 5–10 minutes at 25°C. -

Quantification:

-

Calculate the initial velocity (

) using the extinction coefficient of 4-isobutyramidobenzaldehyde ( -

Plot

vs. [Substrate] to determine

-

Expected Results:

-

: ~0.05 to 0.5

- : ~100–500 µM.

Protocol B: Prodrug Activation Simulation

This protocol demonstrates the "activation" capability of 38C2. Here, 4-isobutyramidobenzaldehyde represents the "drug payload" released from a masking linker, mimicking the activation of Doxorubicin prodrugs.

Context: In actual drug development, the 4-isobutyramidobenzaldehyde moiety is often the linker attached to the drug. The antibody cleaves the linker, releasing the drug. This assay simplifies the system to monitor the cleavage efficiency.

Procedure:

-

Prodrug Model: Use the aldol substrate from Protocol A as a surrogate "prodrug".

-

Incubation:

-

Tube A (Catalyzed): 200 µM Substrate + 5 µM mAb 38C2 in PBS.

-

Tube B (Control): 200 µM Substrate + 5 µM BSA (Bovine Serum Albumin) in PBS.

-

-

Time Course: Incubate at 37°C. Take aliquots at 0, 1, 4, and 24 hours.

-

Analysis (HPLC):

-

Column: C18 Reverse Phase.

-

Mobile Phase: Gradient 10% to 90% ACN in Water (+0.1% TFA).

-

Detection: 254 nm and 290 nm.

-

-

Data Interpretation:

-

Tube A: Should show disappearance of the Aldol peak and appearance of the 4-isobutyramidobenzaldehyde peak (RT will be longer for the aldehyde due to loss of the hydroxyl group/increased hydrophobicity).

-

Tube B: Should show minimal hydrolysis (background stability).

-

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| High Background Rate | Buffer pH too high (>8.0) | Ensure pH is 7.[3][4]4. Spontaneous retro-aldol occurs at high pH. |

| No Activity | Antibody denaturation | Do not vortex 38C2 vigorously. Avoid ACN >10%. |

| Low Signal (A290) | Substrate insolubility | Ensure substrate is fully dissolved in ACN stock. Sonicate if necessary. |

| Non-linear Kinetics | Product Inhibition | 4-isobutyramidobenzaldehyde can act as a competitive inhibitor. Measure initial rates ( |

References

-

Wagner, J., Lerner, R. A., & Barbas, C. F. (1995). Efficient Aldolase Catalytic Antibodies That Use the Enamine Mechanism of Natural Enzymes. Science, 270(5243), 1797–1800. Link

-

Shabat, D., Rader, C., List, B., Lerner, R. A., & Barbas, C. F. (1999). Multiple event activation of a generic prodrug trigger by antibody catalysis. Proceedings of the National Academy of Sciences, 96(12), 6925–6930. Link

-

Rader, C., et al. (2003). A humanized aldolase antibody for selective chemotherapy and adaptor immunotherapy. Journal of Molecular Biology, 332(5), 1015-1024. Link

-

Sigma-Aldrich. Aldolase Antibody 38C2 Technical Bulletin AL-207. Link

Sources

- 1. In vivo activity in a catalytic antibody-prodrug system: Antibody catalyzed etoposide prodrug activation for selective chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. アルドラーゼ抗体38C2, マウスモノクローナル抗体触媒 average Mw ~150,000, powder (Lyophilized) | Sigma-Aldrich [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pnas.org [pnas.org]

Application Note: Ab38C2-Catalyzed Crossed-Aldol Synthesis with 4-Isobutyramidobenzaldehyde

This Application Note is designed to serve as a definitive technical guide for the implementation of the Ab38C2 catalytic antibody in synthetic organic chemistry, specifically focusing on the crossed-aldol reaction with 4-isobutyramidobenzaldehyde.

Executive Summary

The monoclonal antibody Ab38C2 is a catalytic antibody (abzyme) generated via reactive immunization.[1] It mimics the mechanism of Class I aldolase enzymes but offers a significantly broader substrate scope, accepting bulky, hydrophobic, and non-natural substrates that natural enzymes reject.

This guide details the protocol for the Ab38C2-catalyzed crossed-aldol reaction between acetone (donor) and 4-isobutyramidobenzaldehyde (acceptor) . This specific reaction is a benchmark for demonstrating the antibody's tolerance for amide-containing aromatic substrates—a critical feature for synthesizing complex prodrug linkers and chiral synthons in drug development.

Scientific Background & Mechanism[1][2][3][4][5][6][7][8]

The Catalyst: Ab38C2

Unlike traditional antibodies raised against transition-state analogs, Ab38C2 was generated using a 1,3-diketone hapten that covalently trapped a reactive lysine residue in the antibody binding pocket during immunization. This resulted in a deep hydrophobic pocket containing a nucleophilic Lysine-93 (

Reaction Mechanism

The reaction proceeds via a "Ping-Pong" mechanism analogous to natural Class I aldolases:

-

Enamine Formation: The nucleophilic Lys-93 attacks the ketone donor (acetone), forming a Schiff base which dehydrates to a nucleophilic enamine.

-

C-C Bond Formation: The enamine attacks the carbonyl carbon of the aldehyde acceptor (4-isobutyramidobenzaldehyde).

-

Hydrolysis: The resulting imine intermediate is hydrolyzed, releasing the

-hydroxy ketone product and regenerating the free antibody.

Mechanistic Pathway Diagram

The following diagram illustrates the catalytic cycle within the Ab38C2 active site.

Figure 1: The enamine-based catalytic cycle of Ab38C2.[1][2] Lysine-93 acts as the primary nucleophile.

Experimental Design

Reagents and Materials

| Component | Specification | Role |

| Ab38C2 | 20–100 | Biocatalyst |

| 4-Isobutyramidobenzaldehyde | >98% Purity | Electrophile (Acceptor) |

| Acetone | HPLC Grade | Nucleophile (Donor) & Co-solvent |

| Buffer | PBS (pH 7.4) or MOPS | Reaction Medium |

| Ethyl Acetate | ACS Grade | Extraction Solvent |

| Silica Gel | 230–400 mesh | Purification |

Critical Parameters

-

pH Control: The reaction must be maintained at pH 7.0–7.5 . The

-amino group of Lys-93 has a perturbed pKa (~6.0), allowing it to be unprotonated and nucleophilic at neutral pH. -

Solvent Tolerance: Ab38C2 is robust and retains activity in up to 20–30% organic co-solvent (e.g., acetone, DMSO).

-

Concentration: High substrate concentrations (0.1 M – 1.0 M) are preferred to drive the reaction, as

values for ketones can be in the millimolar range.

Detailed Protocol

Phase 1: Reaction Setup

Objective: Perform a preparative scale crossed-aldol condensation.

-

Buffer Preparation: Prepare 10 mL of Phosphate Buffered Saline (PBS), pH 7.4. Degas by sonication for 5 minutes to prevent oxidation of sensitive aldehydes (though 4-isobutyramidobenzaldehyde is relatively stable).

-

Substrate Dissolution:

-

Weigh 213 mg (1.1 mmol) of 4-isobutyramidobenzaldehyde.

-

Dissolve the aldehyde in 0.5 mL of Acetone . Note: Acetone acts as both the solvent for the aldehyde and the donor substrate.

-

-

Catalyst Addition:

-

Add the acetone/aldehyde solution to 9.5 mL of PBS .

-

Add Ab38C2 antibody to a final concentration of 3–5

M (approx. 0.04–0.07 mol% relative to substrate). -

Self-Validation Check: The solution should be homogenous or a fine suspension. If precipitation occurs, add small amounts of DMSO (up to 5% v/v) to aid solubility.

-

-

Incubation:

-

Seal the reaction vessel under an Argon atmosphere (optional but recommended).

-

Stir gently at Room Temperature (25°C) for 24–48 hours .

-

Phase 2: Monitoring and Workup

Objective: Isolate the

-

Monitoring:

-

Aliquot 20

L of the reaction mixture at t=0, 24h, and 48h. -

Dilute into 100

L acetonitrile and analyze via RP-HPLC (C18 column, gradient 10%–90% MeCN/Water). -

Success Metric: Disappearance of the aldehyde peak and appearance of a more polar product peak (aldol adduct).

-

-

Termination:

-

Once conversion >90% or equilibrium is reached, saturate the aqueous phase with NaCl (brine) to improve extraction efficiency.

-

-

Extraction:

-

Extract the reaction mixture 3 times with Ethyl Acetate (3 x 10 mL).

-

Combine organic layers and dry over anhydrous MgSO

. -

Filter and concentrate under reduced pressure (rotary evaporator).

-

-

Purification:

-

Purify the crude residue using Flash Column Chromatography (Silica gel).

-

Eluent: Hexane:Ethyl Acetate (gradient typically 4:1 to 1:1).

-

Phase 3: Workflow Diagram

Figure 2: Step-by-step experimental workflow for the Ab38C2-catalyzed synthesis.

Expected Results & Data Analysis

Stereochemistry

When using acetone as a donor, Ab38C2 typically catalyzes the attack on the si-face of the aldehyde.[3]

-

Product: (S)-4-hydroxy-4-(4-isobutyramidophenyl)butan-2-one.

-

Verification: Determine ee using Chiral HPLC (e.g., Chiralcel OD or AD columns) comparing against a racemic standard prepared via NaOH catalysis.

Kinetic Data Summary

Typical kinetic parameters for Ab38C2 with hydrophobic aldehyde substrates:

| Parameter | Value Range | Interpretation |

| 0.05 – 5.0 min | Moderate turnover; slower than natural aldolases but broader scope. | |

| 50 – 500 | High affinity for hydrophobic/aromatic aldehydes. | |

| > 100 mM | Low affinity for donor; requires excess acetone. | |

| Rate Acceleration | Significant acceleration over uncatalyzed background. |

References

-

Barbas, C. F., III, Heine, A., Zhong, G., Hoffmann, T., Gramatikova, S., Björnestedt, R., List, B., Anderson, J., Stura, E. A., Wilson, I. A., & Lerner, R. A. (1997). Immune versus natural selection: Antibody aldolases with enzymic rates but broader scope.[5] Science, 278(5346), 2085–2092.

-

List, B., Lerner, R. A., & Barbas, C. F., III. (1999). Aldolase antibodies of remarkable scope. Journal of the American Chemical Society, 121(14), 3283–3290.

-

Shabat, D., Rader, C., List, B., Lerner, R. A., & Barbas, C. F., III. (1999). Multiple event activation of a generic prodrug trigger by antibody catalysis. Proceedings of the National Academy of Sciences, 96(12), 6925–6930.

-

Wagner, J., Lerner, R. A., & Barbas, C. F., III. (1995). Aldolase antibody 38C2: A biocatalyst for the synthesis of complex molecules.[1][6][7] Science, 270(5243), 1797–1800.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. A concept of dual-responsive prodrugs based on oligomerization-controlled reactivity of ester groups: an improvement of cancer cells versus neutrophils selectivity of camptothecin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Catalytic Enantioselective Retro-Aldol Reactions: Kinetic Resolution of β-Hydroxyketones with Aldolase Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo activity in a catalytic antibody-prodrug system: Antibody catalyzed etoposide prodrug activation for selective chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational elucidation and validation of the three-dimensional structure of humanized aldolase catalytic antibody 38C2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of the next-generation therapeutic antibodies that combine cell targeting and antibody-catalyzed prodrug activation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of N-(4-(aminomethyl)phenyl)-2-methylpropanamide via One-Pot Reductive Amination

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of N-(4-(aminomethyl)phenyl)-2-methylpropanamide from its corresponding aldehyde precursor, N-(4-formylphenyl)-2-methylpropanamide. Reductive amination is a cornerstone of modern medicinal chemistry for its efficiency and broad applicability in forming carbon-nitrogen bonds.[1][2] This guide details a one-pot direct reductive amination procedure using ammonium acetate as the ammonia source and sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent.[3][4][5] The causality behind reagent selection, step-by-step experimental procedures, reaction monitoring, product workup, and purification are discussed in depth to ensure methodological robustness and reproducibility for researchers in drug discovery and organic synthesis.

Introduction and Scientific Rationale

The reductive amination of aldehydes and ketones is a fundamental transformation that converts carbonyl compounds into primary, secondary, or tertiary amines.[6][7][8] The reaction proceeds through the initial formation of an imine or iminium ion intermediate, which is subsequently reduced to the target amine.[9][10] This one-pot process is highly valued for its atom economy and operational simplicity.[5][6]

Causality of Reagent Selection:

-

Starting Material: N-(4-formylphenyl)-2-methylpropanamide is a bifunctional molecule containing an aromatic aldehyde and an amide. The aldehyde is the reactive site for this transformation.

-

Amine Source: Ammonium acetate (NH₄OAc) serves as a convenient, solid source of ammonia. Critically, it also provides a mildly acidic environment (pH ~6-7), which catalyzes the initial dehydration of the carbinolamine intermediate to form the crucial iminium ion, without being so acidic as to decompose the hydride reagent.[9][10]

-

Reducing Agent: Sodium triacetoxyborohydride, NaBH(OAc)₃ (STAB), is the reagent of choice for this protocol.[3][4][10] Its primary advantage lies in its remarkable selectivity. It is a milder reducing agent than sodium borohydride (NaBH₄) and is particularly effective at reducing the protonated iminium ion intermediate much faster than the starting aldehyde.[5][11] This selectivity minimizes the formation of the corresponding alcohol byproduct. Furthermore, STAB is safer than sodium cyanoborohydride (NaBH₃CN), avoiding the generation of toxic cyanide waste.[5][10]

-

Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent as it is aprotic and effectively solubilizes the reactants and intermediates.[3] Unlike protic solvents such as methanol, DCE does not react with or decompose the STAB reagent.[4][5]

Reaction Mechanism

The reductive amination process occurs in two main stages within the same reaction vessel:

-

Iminium Ion Formation: The aldehyde carbonyl is attacked by ammonia (from ammonium acetate) to form a hemiaminal (carbinolamine) intermediate. Under the mildly acidic conditions provided by the acetate salt, this intermediate readily dehydrates to form a reactive iminium ion.

-

Hydride Reduction: The STAB reagent selectively delivers a hydride ion to the electrophilic carbon of the iminium ion, reducing it to the final primary amine product, N-(4-(aminomethyl)phenyl)-2-methylpropanamide.

Caption: Reaction mechanism of one-pot reductive amination.

Detailed Experimental Protocol

This protocol is designed for a 0.5 mmol scale reaction. For scaling up, reagent quantities and solvent volumes should be adjusted proportionally.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Quantity (mg) | Moles (mmol) | Equivalents |

| N-(4-formylphenyl)-2-methylpropanamide | 191.23 | 95.6 | 0.50 | 1.0 |

| Ammonium Acetate (NH₄OAc) | 77.08 | 193 | 2.50 | 5.0 |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 159 | 0.75 | 1.5 |

| 1,2-Dichloroethane (DCE), anhydrous | - | 5.0 mL | - | - |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | ~10 mL | - | - |

| Dichloromethane (DCM) for extraction | - | ~30 mL | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~1-2 g | - | - |

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis.

-

Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add N-(4-formylphenyl)-2-methylpropanamide (95.6 mg, 0.50 mmol) and ammonium acetate (193 mg, 2.50 mmol).

-

Solvent Addition: Add 5.0 mL of anhydrous 1,2-dichloroethane (DCE). Stir the resulting suspension at room temperature for 30 minutes to allow for initial mixing and pre-formation of the iminium ion.

-

Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (STAB) (159 mg, 0.75 mmol) to the suspension in 3-4 portions over 10 minutes. Causality Note: Portion-wise addition helps to control any initial exotherm and ensures a smooth reaction progression.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or LC-MS. A typical TLC system is 1:1 Hexanes:Ethyl Acetate, where the aldehyde is less polar than the resulting amine product. The reaction is typically complete within 4-12 hours.

-

Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases. Safety Note: Quenching is exothermic and releases hydrogen gas. Perform in a well-ventilated fume hood.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with dichloromethane (DCM, 10 mL each).

-

Workup - Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude material can be purified by flash column chromatography on silica gel. A gradient elution system, starting with 100% DCM and gradually increasing the polarity with methanol (e.g., 0-10% MeOH in DCM), is typically effective for isolating the polar amine product.

-

Characterization: The final product, N-(4-(aminomethyl)phenyl)-2-methylpropanamide[12], should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Expert Insights

| Issue | Probable Cause | Recommended Solution |

| Incomplete Reaction | Insufficient reaction time; Inactive STAB reagent (hydrolyzed by moisture). | Allow the reaction to stir for a longer period (up to 24h). Use freshly opened or properly stored STAB. Ensure all glassware and solvents are anhydrous. |

| Formation of Alcohol Byproduct | STAB is too reactive or reaction conditions are not optimal. | This is rare with STAB but can occur. Ensure the reaction is run at room temperature. The use of STAB is specifically to avoid this issue which is more common with NaBH₄.[11] |

| Dialkylation Product Observed | The product primary amine reacts with a second molecule of aldehyde. | This side reaction is suppressed by using a large excess of the ammonia source (ammonium acetate).[4][10] If it persists, consider a stepwise procedure where the imine is formed first, followed by reduction.[3] |

| Difficult Product Isolation | The amine product is highly polar or water-soluble. | During workup, saturating the aqueous layer with NaCl can help drive the amine into the organic phase. For very polar amines, a reverse-phase purification might be necessary. Ensure the aqueous phase is basic (pH > 9) during extraction to deprotonate the amine. |

Safety Precautions

-

1,2-Dichloroethane (DCE) and Dichloromethane (DCM): These are halogenated solvents and are suspected carcinogens. Always handle them in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Sodium Triacetoxyborohydride (STAB): This reagent is water-sensitive. It reacts with water to release flammable hydrogen gas. Avoid contact with moisture. The quenching step must be performed slowly and carefully.

-

General Handling: Standard laboratory safety practices should be followed at all times.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved February 12, 2026, from [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Group, Harvard University. [Link]

-

Science Madness Forum User. (2012). reductive amination using ammonium acetate/NaBH4. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved February 12, 2026, from [Link]

-

Touchette, K. M. (2011). Reductive Amination Reaction. Boston University. [Link]

-

Matassini, C., Clemente, F., & Goti, A. (2018). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Monographs in Organic Synthesis, 2, 1-25. [Link]

-

Zhang, Y., et al. (2019). N-formyl-stabilizing quasi-catalytic species afford rapid and selective solvent-free amination of biomass-derived feedstocks. Nature Communications, 10(1), 643. [Link]

-

PubChem. (n.d.). N-(4-Formylphenyl)formamide. Retrieved February 12, 2026, from [Link]

-

Reddit User Discussion. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

-

Shaheen, M., & Husain, A. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 195-218. [Link]

-

ResearchGate. (n.d.). Synthesis of N-(4-aminophenyl)-substituted benzamides. Retrieved February 12, 2026, from [Link]

-

Nottingham ePrints. (n.d.). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. [Link]

- Google Patents. (n.d.). US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines.

-

Designer-Drug.com. (n.d.). Reductive Amination of Ketones to Primary Amines with Ammonium Chloride/Titanium(IV)Isopropoxide/Sodium Borohydride. [Link]

Sources

- 1. N-formyl-stabilizing quasi-catalytic species afford rapid and selective solvent-free amination of biomass-derived feedstocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 6. DSpace [open.bu.edu]

- 7. mdpi.com [mdpi.com]

- 8. designer-drug.com [designer-drug.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

Application Note: Synthesis of N-(4-formylphenyl)-2-methylpropanamide via Schotten-Baumann Reaction

Abstract & Scope

This application note details the protocol for synthesizing N-(4-formylphenyl)-2-methylpropanamide , a functionalized anilide intermediate often utilized in medicinal chemistry as a scaffold for reductive amination or as a linker in covalent organic frameworks (COFs).

The synthesis employs the Schotten-Baumann reaction conditions , utilizing a biphasic system (Dichloromethane/Water) to facilitate the acylation of 4-aminobenzaldehyde with isobutyryl chloride. This method is preferred over anhydrous conditions due to its operational simplicity, high tolerance for the aldehyde functional group, and efficient scavenging of the hydrochloric acid byproduct.

Chemical Basis & Mechanism[1][2][3]

Reaction Rationale

The Schotten-Baumann reaction involves the acylation of an amine by an acid chloride.[1][2][3] For 4-aminobenzaldehyde, the presence of the electron-withdrawing formyl group (-CHO) at the para position slightly decreases the nucleophilicity of the amine compared to aniline. Consequently, the use of a highly reactive acylating agent (isobutyryl chloride) and an efficient base is critical.

Key Mechanistic Steps:

-

Nucleophilic Attack: The lone pair of the nitrogen atom on 4-aminobenzaldehyde attacks the carbonyl carbon of isobutyryl chloride.

-

Elimination: The tetrahedral intermediate collapses, expelling the chloride ion to reform the carbonyl bond.

-

Acid Scavenging: The aqueous base (NaOH) neutralizes the generated HCl and deprotonates the ammonium intermediate, driving the equilibrium forward and preventing the protonation of unreacted amine.

Mechanistic Visualization[1]

Figure 1: Mechanistic pathway of the Schotten-Baumann acylation. The base is essential to prevent amine protonation.[2][4][5]

Experimental Protocol

Reagents & Equipment

Safety Note: Isobutyryl chloride is a lachrymator and hydrolyzes rapidly. 4-Aminobenzaldehyde can cause skin sensitization. All operations must be performed in a fume hood.

| Reagent | MW ( g/mol ) | Equiv.[6][7][8] | Density (g/mL) | Quantity (Example) |

| 4-Aminobenzaldehyde | 121.14 | 1.0 | Solid | 2.42 g (20 mmol) |

| Isobutyryl Chloride | 106.55 | 1.2 | 1.017 | 2.55 g (2.5 mL, 24 mmol) |

| Sodium Hydroxide (10% aq) | 40.00 | 2.5 | ~1.1 | ~20 mL |

| Dichloromethane (DCM) | 84.93 | Solvent | 1.33 | 40 mL |

Step-by-Step Procedure

Phase 1: Preparation

-

Dissolution: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 4-aminobenzaldehyde (2.42 g) in Dichloromethane (30 mL) . Ensure complete dissolution; the solution should be yellow/orange.

-

Biphasic Setup: Add 10% aqueous NaOH (20 mL) to the flask. The mixture will form two distinct layers.

-

Thermal Control: Place the RBF in an ice-water bath (0 °C) . Allow the biphasic mixture to cool for 10 minutes with moderate stirring.

Phase 2: Acylation

-

Addition: Dilute Isobutyryl chloride (2.5 mL) in DCM (10 mL) in a pressure-equalizing addition funnel.

-

Reaction: Dropwise add the acid chloride solution to the reaction flask over 20–30 minutes .

-

Critical: Maintain vigorous stirring. The reaction occurs at the interface of the organic and aqueous layers.

-

Observation: A mild exotherm may be observed.[9] Do not allow temperature to exceed 10 °C to minimize hydrolysis of the acid chloride.

-

-

Completion: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir vigorously for an additional 2 hours .

Phase 3: Work-up & Isolation[10]

-

Separation: Transfer the mixture to a separatory funnel. Collect the lower organic layer (DCM).

-

Extraction: Extract the remaining aqueous layer with fresh DCM (2 × 15 mL) to recover any residual product. Combine with the main organic layer.

-

Washing (Sequential):

-

1M HCl (20 mL): Removes unreacted 4-aminobenzaldehyde.

-

Sat. NaHCO₃ (20 mL): Neutralizes residual acid.

-

Brine (20 mL): Removes residual water.

-

-

Drying: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄ for 15 minutes. Filter off the drying agent.[7]

-

Concentration: Evaporate the solvent under reduced pressure (Rotavap) to yield the crude solid.

Purification[14]

-

Recrystallization: The crude product is typically an off-white to pale yellow solid. Recrystallize from Ethanol/Water (9:1) or Ethyl Acetate/Hexanes if higher purity is required.

-

Target Yield: 85–95%.

Workflow Visualization

Figure 2: Operational workflow for the biphasic synthesis and isolation.

Process Control & Troubleshooting

Critical Control Points

-

Stirring Rate: Because the amine is in the organic phase and the base is in the aqueous phase, vigorous stirring is the single most important variable to ensure high yields. Poor stirring leads to hydrolysis of the acid chloride before it can react with the amine.

-

Temperature: Keep the addition phase at 0°C. Higher temperatures favor the hydrolysis side-reaction.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of Isobutyryl Chloride | Increase stirring rate; Ensure temp is <5°C during addition; Use fresh acid chloride. |

| Dark Product | Oxidation of 4-Aminobenzaldehyde | Purify starting amine before use (recrystallize from water/alcohol). Perform reaction under N₂ atmosphere. |

| Starting Material Remains | Insufficient Acylating Agent | Check TLC. If amine remains, add 0.2 eq more acid chloride and base. |

| Oil formation (no solid) | Solvent trapped / Impurities | Triturate the oil with cold hexanes or pentane to induce crystallization. |

Expected Characterization Data

To validate the synthesis, the following spectral data should be obtained:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 10.20 (s, 1H, -NH): Amide proton (singlet, broad).

-

δ 9.85 (s, 1H, -CHO): Aldehyde proton (distinctive singlet).

-

δ 7.85 (d, 2H): Aromatic protons ortho to aldehyde.

-

δ 7.75 (d, 2H): Aromatic protons ortho to amide.

-

δ 2.65 (m, 1H): Methine proton of isopropyl group.

-

δ 1.12 (d, 6H): Methyl protons of isopropyl group.

-

-

IR Spectroscopy (ATR):

-

1680–1690 cm⁻¹: C=O stretch (Aldehyde).

-

1650–1660 cm⁻¹: C=O stretch (Amide I).

-

3300 cm⁻¹: N-H stretch.

-

References

-

Schotten, C. (1884). "Ueber die Oxydation des Piperidins." Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.

-

Baumann, E. (1886). "Ueber eine einfache Methode der Darstellung von Benzoësäureäthern." Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222.

-

Organic Chemistry Portal. "Schotten-Baumann Reaction."

-

PubChem. "4-Aminobenzaldehyde (Compound)." National Library of Medicine.

-

BenchChem. "Application Notes and Protocols for the Schotten-Baumann Reaction."

Sources

- 1. chemistnotes.com [chemistnotes.com]

- 2. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 3. Schotten-Baumann Reaction [organic-chemistry.org]

- 4. Schotten-Baumann_reaction [chemeurope.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst - Google Patents [patents.google.com]

Application Notes and Protocols for Cross-Aldol Reactions Involving 4-Isobutyramidobenzaldehyde as an Acceptor

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Aldol Adduct

The aldol reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl precursors.[1][2][3] The resulting β-hydroxy carbonyl motif is a versatile functional group handle, readily transformed into a variety of other functionalities, making it an invaluable synthon in the synthesis of natural products and pharmaceuticals.[3][4] In the realm of drug discovery, the precise introduction of stereocenters and functional groups is paramount, and the asymmetric aldol reaction, particularly through organocatalysis, has emerged as a powerful tool to achieve this with high levels of stereocontrol.[2][5][6]

This guide focuses on the cross-aldol reaction utilizing 4-isobutyramidobenzaldehyde as the electrophilic acceptor. The isobutyramido group, a bioisostere for other functionalities, can modulate the electronic properties of the benzaldehyde and offer opportunities for further molecular interactions in a biological context. Understanding and optimizing the cross-aldol reaction with this specific acceptor can, therefore, unlock novel synthetic pathways towards new chemical entities (NCEs) with potential therapeutic applications.[7][8]

Mechanistic Insights: The Power of Enamine Catalysis

The proline-catalyzed asymmetric aldol reaction proceeds through an enamine-based mechanism, mimicking the strategy employed by Class I aldolase enzymes.[2][9] The reaction is initiated by the formation of an enamine intermediate from the reaction of the ketone donor with the secondary amine of the proline catalyst. This enamine is a potent nucleophile that attacks the carbonyl carbon of the aldehyde acceptor. The resulting iminium ion is then hydrolyzed to release the aldol product and regenerate the catalyst, completing the catalytic cycle.[2][9]

The stereochemical outcome of the reaction is dictated by the transition state geometry, where the proline catalyst effectively shields one face of the enamine, leading to a preferential attack on one of the enantiotopic faces of the aldehyde. The carboxylic acid moiety of proline is believed to play a crucial role in activating the aldehyde through hydrogen bonding and in the subsequent hydrolysis of the iminium intermediate.[10]

Figure 1: Catalytic cycle of the proline-catalyzed aldol reaction.

Experimental Protocols

General Considerations

-

Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended for optimal results, although proline-catalyzed reactions are known to be tolerant to small amounts of water.[5][11]

-

Inert Atmosphere: While not strictly necessary for all proline-catalyzed reactions, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the aldehyde and improve reproducibility.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Asymmetric Aldol Reaction of 4-Isobutyramidobenzaldehyde with Acetone

This protocol describes a standard procedure for the organocatalytic aldol reaction between 4-isobutyramidobenzaldehyde and acetone, a common ketone donor.

Materials:

-

4-Isobutyramidobenzaldehyde

-

Acetone (ACS grade or higher)

-

(S)-Proline or (R)-Proline (catalyst)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-isobutyramidobenzaldehyde (1.0 eq) and (S)-proline (0.2 eq).

-

Under an inert atmosphere, add anhydrous DMSO to dissolve the solids (concentration of the aldehyde is typically 0.1-0.5 M).

-

Add acetone (5.0-10.0 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature (20-25 °C).

-

Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 24-72 hours).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired β-hydroxy ketone.

Figure 2: General experimental workflow for the cross-aldol reaction.

Data Presentation

The expected outcome of the reaction can be summarized as follows. The yields and enantioselectivities are estimates based on similar reactions with other substituted benzaldehydes and may require optimization for this specific substrate.

| Donor Ketone | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Typical Yield (%) | Expected Enantiomeric Excess (ee, %) |

| Acetone | 20 | DMSO | 25 | 60-80 | 70-95 |

| Cyclohexanone | 20 | DMSO | 25 | 70-90 | 85-99 (anti:syn > 10:1) |

Troubleshooting and Optimization

-

Low Yield:

-

Incomplete reaction: Extend the reaction time or slightly increase the temperature.

-

Catalyst deactivation: Ensure the use of high-purity reagents and solvents.

-

Side reactions: The formation of self-condensation products of the ketone can be minimized by the slow addition of the ketone to the reaction mixture.[12]

-

-

Low Enantioselectivity:

-

Suboptimal catalyst: Screen different proline derivatives or other organocatalysts.

-

Temperature effects: Lowering the reaction temperature can often improve enantioselectivity, albeit at the cost of a longer reaction time.

-

Solvent effects: While DMSO is a common choice, screening other polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile may be beneficial.[5][11]

-

-

Product Dehydration: The aldol adduct may undergo dehydration to form the corresponding α,β-unsaturated ketone, especially during workup or purification.[13] This can be minimized by maintaining neutral or slightly acidic conditions and avoiding excessive heat.

Applications in Drug Development

The β-hydroxy ketone products derived from the cross-aldol reaction of 4-isobutyramidobenzaldehyde are valuable intermediates for the synthesis of more complex molecules with potential therapeutic applications. The isobutyramido group can participate in hydrogen bonding interactions with biological targets, and its presence can favorably influence the pharmacokinetic properties of a molecule.

For instance, the aldol adduct can be further elaborated through a variety of chemical transformations:

-

Reduction of the ketone: Diastereoselective reduction of the ketone functionality can lead to the formation of 1,3-diols, a common structural motif in polyketide natural products and other biologically active compounds.[4]

-

Oxidation of the alcohol: Oxidation of the secondary alcohol to a ketone, followed by further functionalization, opens up avenues for diverse molecular scaffolds.

-

Dehydration and subsequent reactions: Controlled dehydration to the α,β-unsaturated ketone provides a Michael acceptor for the introduction of various nucleophiles.

The structural motif of a substituted phenyl ring connected to a three-carbon chain with oxygen functionalities is present in a number of drug candidates and approved drugs. For example, apremilast, a phosphodiesterase 4 (PDE4) inhibitor, contains a substituted phthalimide group which can be conceptually disconnected to precursors accessible through aldol-type chemistry.[8] The ability to synthesize chiral building blocks using the described protocol can significantly accelerate the discovery and development of new drugs.[7]

References

-

Benaglia, M., et al. (2018). Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogenous Organocatalyzed Aldol Reaction. ChemCatChem, 10(1), 199-205. Available at: [Link]

-

Capitta, F., et al. (2021). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 26(22), 6965. Available at: [Link]

-

Capitta, F., et al. (2021). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. Available at: [Link]

-

Alcaide, B., & Almendros, P. (2005). Asymmetric Cross-Aldol Reactions Of Aldehydes: A Formidable Synthetic Challenge. Angewandte Chemie International Edition, 44(27), 4184-4187. Available at: [Link]

-

Benaglia, M., et al. (2018). Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogeneous Organocatalyzed Aldol Reaction. ResearchGate. Available at: [Link]

-

Al-Snafi, A. E., et al. (2019). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Turkish Journal of Chemistry, 43(6), 1636-1653. Available at: [Link]

-

Notz, W., & List, B. (2005). The Direct Catalytic Asymmetric Aldol Reaction. Journal of the American Chemical Society, 127(22), 8136-8137. Available at: [Link]

-

ResearchGate. (n.d.). Asymmetric aldol reaction between acetone and aromatic aldehydes employing (S)-5 as catalyst. Available at: [Link]

-

Li, Y., et al. (2020). Enantioselective Aldol Addition of Acetaldehyde to Aromatic Aldehydes Catalyzed by Proline-Based Carboligases. ACS Catalysis, 10(3), 2055-2061. Available at: [Link]

-

List, B., et al. (2002). Unexpected Beneficial Effect of ortho-Substituents on the (S)-Proline- Catalyzed Asymmetric Aldol Reaction of Acetone with Aromatic Aldehydes. Angewandte Chemie International Edition, 41(9), 1566-1568. Available at: [Link]

-

Al-Snafi, A. E., et al. (2019). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. TÜBİTAK Academic Journals. Available at: [Link]

-

Wikipedia. (n.d.). Proline-catalyzed aldol reactions. Available at: [Link]

-

ResearchGate. (n.d.). Asymmetric aldol reaction of cyclic ketones 6 and aromatic aldehydes 5 with heterogeneous catalyst 50. Available at: [Link]

-

Denmark, S. E., & Stavenger, R. A. (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. University of Illinois Urbana-Champaign. Available at: [Link]

-

Wang, W. (2010). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Future Medicinal Chemistry, 2(4), 577-594. Available at: [Link]

-

Science of Synthesis. (n.d.). Synthesis by Aldol and Related Condensation Reactions. Available at: [Link]

-

Wikipedia. (n.d.). Aldol reaction. Available at: [Link]

-

Chem-Station. (2014). Cross Aldol Reaction. Available at: [Link]

-

Chemistry Steps. (n.d.). Crossed Aldol And Directed Aldol Reactions. Available at: [Link]

-

ChemEurope.com. (n.d.). Aldol reaction. Available at: [Link]

-

ChemistNATE. (2015, March 24). Crossed Aldol Reaction - Joining Two Different Aldehydes. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2021, August 15). 19.14: The Crossed Aldol Addition. Available at: [Link]

-

Tanaka, H., et al. (2022). Stereodivergent Synthesis of Aldol Products Using Pseudo-C2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. Molecules, 27(1), 22. Available at: [Link]

-

Hussain, A., et al. (2022). Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. Chemical Review and Letters, 5(1), 28-34. Available at: [Link]

-

Eurofins Discovery. (2023, October 15). Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). Use of Isotopically Labeled Compounds in Drug Discovery. Available at: [Link]

-

Man, H.-W., et al. (2009). Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor. Journal of Medicinal Chemistry, 52(6), 1522-1524. Available at: [Link]

Sources

- 1. Asymmetric Cross-Aldol Reactions Of Aldehydes: A Formidable Synthetic Challenge [organic-chemistry.org]

- 2. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aldol_reaction [chemeurope.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 10. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Crossed Aldol And Directed Aldol Reactions - Chemistry Steps [chemistrysteps.com]

- 13. Aldol reaction - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-formylphenyl)-2-methylpropanamide

Welcome to the technical support center for the synthesis of N-(4-formylphenyl)-2-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for a common yet challenging amide synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and overcome challenges in your own laboratory setting.

The target molecule, N-(4-formylphenyl)-2-methylpropanamide, is typically synthesized via the nucleophilic acyl substitution of 4-aminobenzaldehyde with isobutyryl chloride. While straightforward in principle, the reaction's success is highly sensitive to several parameters, which can lead to frustratingly low yields and purification difficulties.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or I'm getting no product at all. What are the primary causes?

A1: This is the most frequent issue and typically points to one of three areas: reagent integrity, reaction conditions, or the fundamental chemistry of the acylation process.

-

Reagent Integrity:

-

4-Aminobenzaldehyde: This starting material is susceptible to oxidation, which can be identified by its color. Pure 4-aminobenzaldehyde should be a pale yellow solid[1]. If it has darkened to brown or orange, it indicates degradation and should be purified by recrystallization or replaced.

-

Isobutyryl Chloride: As an acyl chloride, this reagent is highly sensitive to moisture. Hydrolysis converts it to isobutyric acid, which is unreactive under these conditions. Always use a freshly opened bottle or a recently distilled batch, and handle it under anhydrous conditions or with swiftness to minimize atmospheric moisture exposure[1].

-

-

Neutralization of HCl (The Role of the Base): The acylation of an amine with an acyl chloride produces one equivalent of hydrochloric acid (HCl)[2]. Amines are basic; therefore, the generated HCl will react with the unreacted 4-aminobenzaldehyde, protonating it to form an ammonium salt. This salt is no longer nucleophilic and is effectively removed from the reaction, halting any further amide formation[2][3]. This is the most common reason for reaction failure.

-

Solution: A base must be added to scavenge the HCl as it is formed. The choice and amount of base are critical. At least one equivalent is needed, though an excess (e.g., 1.5 equivalents) is often used to ensure complete neutralization[1].

-

-

Reaction Temperature: This reaction is highly exothermic. Adding the isobutyryl chloride too quickly or at room temperature can cause localized overheating. This can promote side reactions, including potential reactions involving the aldehyde or polymerization, leading to the formation of intractable tars[1][4].

-

Solution: The addition of isobutyryl chloride should always be performed at a reduced temperature (e.g., 0-5 °C) in an ice bath[1]. After the addition is complete, the reaction can be allowed to warm to room temperature to ensure it proceeds to completion.

-

Q2: I see a lot of unreacted 4-aminobenzaldehyde by TLC even after several hours. Why isn't it being consumed?

A2: This observation is a direct consequence of the issues outlined in Q1, specifically the deactivation of the amine. If you have confirmed the quality of your reagents, the problem likely lies with your base or mixing.

-

Insufficient Base: As detailed above, if there isn't enough base to neutralize the generated HCl, your starting amine will be protonated and rendered unreactive[3].

-

Poor Mixing in Biphasic Systems: The classic Schotten-Baumann reaction uses an aqueous base (like NaOH) and an organic solvent (like dichloromethane), creating a two-phase system[5]. The reaction occurs in the organic phase or at the interface. If stirring is not vigorous enough, the reactants in the organic layer cannot efficiently interact with the base in the aqueous layer. The HCl produced will then protonate the amine before it can be neutralized[1].

-

Solution: Use a mechanical stirrer or a large magnetic stir bar at a high RPM to ensure the creation of a fine emulsion, maximizing the interfacial area between the two phases.

-

Q3: My final product is impure after workup. What are the likely contaminants and how can I improve purity?

A3: The main impurities are typically unreacted starting materials or byproducts from hydrolysis.

-

Unreacted 4-Aminobenzaldehyde: Can be removed during the aqueous workup by washing the organic layer with a dilute acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer.

-

Isobutyric Acid: This is formed if the isobutyryl chloride comes into contact with water. It can be removed by washing the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate)[1]. The acidic carboxylic acid will be deprotonated and extracted into the aqueous phase.

-

Purification Strategy:

-

Aqueous Workup: Perform sequential washes of your organic layer with 1) dilute HCl, 2) water, 3) saturated NaHCO₃, and finally, 4) brine.

-

Recrystallization: This is often the most effective method for purifying the final product. A mixed solvent system like ethanol/water is a good starting point[1]. Dissolve the crude product in a minimum amount of hot ethanol and slowly add water until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly.

-

Column Chromatography: If recrystallization fails, silica gel chromatography can be used.

-

Q4: Should I use anhydrous conditions with an organic base or the biphasic Schotten-Baumann method?

A4: Both methods are effective, and the best choice depends on your laboratory's resources and the scale of the reaction.

| Feature | Anhydrous Method (e.g., THF/Triethylamine) | Schotten-Baumann (e.g., DCM/aq. NaOH) |

| Principle | All reagents are soluble in a single organic phase. An organic base like triethylamine or pyridine scavenges HCl. | Reaction occurs in an organic solvent, while an inexpensive aqueous base neutralizes HCl in the water phase[5]. |

| Advantages | Homogeneous reaction, easier to monitor by TLC, can be run at very low temperatures[4]. | Uses inexpensive reagents (NaOH), no need for strictly anhydrous solvents, workup is often simpler. |

| Disadvantages | Requires anhydrous solvents and careful handling of reagents to exclude moisture. Organic bases can be difficult to remove. | Requires vigorous stirring, risk of acyl chloride hydrolysis if mixing is poor or base concentration is too high[1]. |

| Best For | Small-scale synthesis, reactions with moisture-sensitive functional groups. | Larger-scale preparations, cost-sensitive syntheses. |

Part 2: Optimized Experimental Protocols

These protocols incorporate best practices to maximize yield and purity.

Protocol A: Anhydrous Acylation with Triethylamine

This method is ideal for small to medium-scale synthesis where control is paramount.

-

Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add 4-aminobenzaldehyde (1.0 eq).

-

Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material completely (approx. 0.2 M concentration).

-

Base Addition: Add triethylamine (1.5 eq) to the solution via syringe.

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Acylation: Dissolve isobutyryl chloride (1.1 eq) in a small amount of anhydrous THF. Add this solution dropwise to the cooled, stirring amine solution over 15-20 minutes. A white precipitate (triethylammonium chloride) will form.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate), visualizing with a UV lamp.

-

Workup:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify via recrystallization from an ethanol/water mixture or by column chromatography.

Protocol B: Biphasic Schotten-Baumann Reaction

This robust method is well-suited for larger scales.

-

Setup: In a flask equipped with a vigorous overhead or magnetic stirrer, dissolve 4-aminobenzaldehyde (1.0 eq) in dichloromethane (DCM).

-

Cooling: Cool the flask to 0-5 °C in an ice bath.

-

Reagent Addition: Begin vigorous stirring. Slowly and simultaneously add isobutyryl chloride (1.1 eq) and an aqueous solution of sodium hydroxide (1.5 eq in water, e.g., 2M solution) dropwise via two separate addition funnels. Maintain the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 1-2 hours. Monitor progress by TLC[1].

-

Workup:

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting solid by recrystallization from ethanol/water.

Part 3: Data & Visualization

Troubleshooting Logic Diagram

Caption: A troubleshooting workflow for low-yield synthesis.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a well-established nucleophilic acyl substitution mechanism. The amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

Caption: The mechanism for amide formation.

References

-

ResearchGate. (2012). What is the procedure for synthesizing N-(4-formylphenyl)-2-methyl-propanamide via Nucleophilic Acylation? Available at: [Link]

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Available at: [Link]

-

Quora. (2018). Is the Friedel-Crafts acylation of aniline difficult? Available at: [Link]

-

ResearchGate. (2021). Why did my amide syntesis does not work? Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Available at: [Link]

-

Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Available at: [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]

-

Pearson. (n.d.). Acylation of Aniline Explained. Available at: [Link]

-

Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]

-

Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Available at: [Link]

-

Chemistry Stack Exchange. (2018). In preparing sulphonilamide, why is aniline acylated if the acyl group has to be removed later? Available at: [Link]

-

The Chemical Versatility of 4-Aminobenzaldehyde in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

Sources

solubility issues of 4-isobutyramidobenzaldehyde in aqueous buffers

Executive Summary & Compound Profile

User Issue: "My 4-isobutyramidobenzaldehyde precipitates immediately when I dilute my DMSO stock into PBS," or "My assay results are inconsistent between fresh and stored stocks."

The Root Cause: 4-isobutyramidobenzaldehyde (4-IBAB) presents a dual challenge:

-

Thermodynamic Solubility: It is a neutral, hydrophobic solid with high crystal lattice energy, leading to "brick dust" behavior in aqueous media.

-

Chemical Instability: The aldehyde moiety is susceptible to autoxidation, converting to 4-isobutyramidobenzoic acid, which drastically alters solubility profiles (making "old" samples appear more soluble than fresh ones).

Compound Technical Card

| Property | Value / Description | Impact on Solubility |

| State | Solid (White to off-white powder) | High. Requires energy to break crystal lattice. |

| LogP (Predicted) | ~1.8 – 2.2 | Moderate. Lipophilic; prefers organic solvents. |

| pKa (Amide) | > 15 (Neutral) | Critical. Does not ionize at physiological pH. |

| pKa (Aldehyde) | Neutral | No ionization to assist solubility. |

| Reactivity | Aldehyde Oxidation | Oxidizes to carboxylic acid (pKa ~4.5), which is soluble at pH 7. |

Module 1: The Physicochemical Mechanism

Why does it crash out?

When you dilute a hydrophobic stock (DMSO) into a hydrophilic buffer (Water/PBS), you create a transient state of supersaturation . Because 4-IBAB lacks ionizable groups at pH 7.4 (the amide is neutral), there is no electrostatic repulsion to prevent aggregation.

Visualization: The "Solvent Shock" Precipitation Pathway

The following diagram illustrates the kinetic failure point during dilution.

Caption: Figure 1. The kinetic pathway of precipitation. Rapid changes in solvent polarity strip the hydration shell, forcing hydrophobic aggregation.

Module 2: Troubleshooting Protocols

How to fix it.

Protocol A: The "Intermediate Step" Dilution

Goal: Prevent solvent shock by stepping down the organic concentration.

-

Prepare Stock: Dissolve 4-IBAB in anhydrous DMSO to 100x the final concentration (e.g., 10 mM).

-